molecular formula C11H16ClN3O B6629775 3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide

3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide

Cat. No.: B6629775
M. Wt: 241.72 g/mol
InChI Key: XLYKFYVKPDXDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloropyridine moiety and a trimethylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide typically involves the reaction of 3-chloropyridine-4-amine with N,2,2-trimethylpropanamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method could be a one-pot synthesis that combines multiple steps into a single reaction vessel, reducing the need for intermediate purification. This approach not only simplifies the process but also enhances yield and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide is unique due to its specific combination of the chloropyridine and trimethylpropanamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-11(2,10(16)13-3)7-15-9-4-5-14-6-8(9)12/h4-6H,7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYKFYVKPDXDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=NC=C1)Cl)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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